Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride
Description
Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride is a β-amino acid derivative characterized by an acrylate ester backbone substituted with a 4-chloroanilino group. This compound belongs to a class of small-molecule scaffolds widely used in medicinal chemistry and drug discovery due to their structural versatility. The compound’s hydrochloride salt form enhances solubility and stability, making it suitable for synthetic intermediates or bioactive molecule development.
Properties
IUPAC Name |
ethyl (E)-3-amino-3-(4-chloroanilino)prop-2-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c1-2-16-11(15)7-10(13)14-9-5-3-8(12)4-6-9;/h3-7,14H,2,13H2,1H3;1H/b10-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDBZDOOFDTTI-HCUGZAAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-chloroaniline under acidic conditions. The reaction proceeds through the formation of an intermediate compound, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized equipment and precise reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different scientific applications.
Scientific Research Applications
Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of new drugs, as a reagent in biochemical assays, and in the synthesis of complex organic molecules. Its applications extend to fields such as medicinal chemistry, where it is used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism by which Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride and related compounds:
Key Observations:
Structural Variations: Substituent Effects: The 4-chloroanilino group in the target compound introduces both electron-withdrawing (Cl) and hydrogen-bonding (NH) capabilities, distinguishing it from phenyl-substituted analogs (e.g., 4-chlorophenyl in ). The acrylate backbone (vs. propanoate in ) may confer greater rigidity and reactivity. Chirality: Enantiopure derivatives like (S)-methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride highlight the role of stereochemistry in biological activity, whereas the target compound’s stereochemical data are unconfirmed.
Physicochemical Properties: The toluidino analog has a lower molecular weight (256.73 g/mol) and defined melting point (135–137°C), whereas nitro- or methoxy-substituted derivatives exhibit higher molecular weights and undefined thermal profiles. Bulky substituents (e.g., isopropoxy-methoxy in ) increase molecular weight and may enhance lipophilicity for blood-brain barrier penetration.
Applications: Propanoate derivatives (e.g., ) are commonly used as intermediates in β-amino acid synthesis, while acrylates (e.g., hypothetical target compound) could serve as Michael acceptors in conjugate addition reactions. Nitro-substituted analogs are precursors for amines or heterocycles, whereas chiral variants are critical for asymmetric synthesis.
Biological Activity
Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of approximately 277.15 g/mol. The compound features an ethyl ester group, an amino group, and a para-chloroaniline moiety, enhancing its reactivity and biological activity compared to other similar compounds.
Synthesis
The synthesis of this compound typically involves acylation reactions or other organic transformations. It can be synthesized through the following general steps:
- Formation of the Acryloyl Intermediate: The initial step involves the reaction of an appropriate amine with an acrylate.
- Chlorination: Introduction of the chloro group at the para position on the aniline derivative.
- Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt to enhance solubility.
Antitumor Activity
This compound has been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound exhibits promising cytotoxic activity, making it a candidate for further evaluation in cancer therapies. Notably, it has demonstrated effectiveness in inhibiting cell viability, inducing apoptosis, and affecting cell cycle progression in cancer models.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Cell cycle arrest |
| HCT116 (Colon) | 12 | Inhibition of proliferation |
Photodynamic Therapy (PDT)
Research indicates that this compound can act as a photosensitizer in photodynamic therapy. When activated by light, it generates reactive oxygen species (ROS), leading to selective tumor cell damage. Studies involving tumor-bearing animal models have shown that PDT with this compound results in significant tumor reduction.
Table 2: PDT Efficacy Results
| Treatment Method | Tumor Size Reduction (%) | Observations |
|---|---|---|
| Control | - | No significant change |
| PDT with Compound | 70 | Significant tumor regression |
Polymerization Applications
The compound also finds applications in materials science, particularly in polymer synthesis. It participates in polymerization reactions that yield functionalized polymers suitable for drug delivery systems or coatings. The incorporation of this compound into monomers during polymerization processes has led to the development of materials with tailored properties.
Analytical Applications
In addition to its therapeutic potential, this compound can serve as a fluorescent probe or sensor in analytical chemistry and bioimaging applications. Its unique structure allows for effective interaction with biological targets, facilitating imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
